molecular formula C12H16BrNO B5766436 N-(2-bromophenyl)-3,3-dimethylbutanamide

N-(2-bromophenyl)-3,3-dimethylbutanamide

Cat. No.: B5766436
M. Wt: 270.17 g/mol
InChI Key: GHJVNFNXXRXZDO-UHFFFAOYSA-N
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Description

N-(2-bromophenyl)-3,3-dimethylbutanamide is an organic compound that belongs to the class of amides It features a bromine atom attached to a phenyl ring, which is further connected to a butanamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-bromophenyl)-3,3-dimethylbutanamide typically involves the reaction of 2-bromoaniline with 3,3-dimethylbutanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:

2-bromoaniline+3,3-dimethylbutanoyl chlorideEt3NThis compound+HCl\text{2-bromoaniline} + \text{3,3-dimethylbutanoyl chloride} \xrightarrow{\text{Et}_3\text{N}} \text{this compound} + \text{HCl} 2-bromoaniline+3,3-dimethylbutanoyl chlorideEt3​N​this compound+HCl

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through continuous flow synthesis. This method allows for better control over reaction conditions, improved safety, and higher yields. The use of automated systems ensures consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(2-bromophenyl)-3,3-dimethylbutanamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

    Oxidation Reactions: The phenyl ring can be oxidized to form quinones or other oxidized derivatives.

    Reduction Reactions: The amide group can be reduced to form amines.

Common Reagents and Conditions

    Substitution: Reagents such as sodium thiolate or primary amines in the presence of a base.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or borane.

Major Products

    Substitution: Formation of N-(2-substituted phenyl)-3,3-dimethylbutanamides.

    Oxidation: Formation of quinones or phenolic derivatives.

    Reduction: Formation of N-(2-bromophenyl)-3,3-dimethylbutylamine.

Scientific Research Applications

N-(2-bromophenyl)-3,3-dimethylbutanamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(2-bromophenyl)-3,3-dimethylbutanamide involves its interaction with specific molecular targets. The bromine atom on the phenyl ring can participate in halogen bonding, which can influence the compound’s binding affinity to proteins or enzymes. The amide group can form hydrogen bonds, further stabilizing the interaction with biological targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-chlorophenyl)-3,3-dimethylbutanamide
  • N-(2-fluorophenyl)-3,3-dimethylbutanamide
  • N-(2-iodophenyl)-3,3-dimethylbutanamide

Uniqueness

N-(2-bromophenyl)-3,3-dimethylbutanamide is unique due to the presence of the bromine atom, which imparts distinct chemical reactivity and biological activity compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electronegativity can influence the compound’s interaction with molecular targets, making it a valuable compound for specific applications.

Properties

IUPAC Name

N-(2-bromophenyl)-3,3-dimethylbutanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BrNO/c1-12(2,3)8-11(15)14-10-7-5-4-6-9(10)13/h4-7H,8H2,1-3H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHJVNFNXXRXZDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CC(=O)NC1=CC=CC=C1Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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